6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione
Description
6-Amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a dimethylaminomethyl substituent at position 5 and a 2-methoxyphenyl group at position 1 of the pyrimidine ring. Its structure combines electron-donating (dimethylamino, methoxy) and aromatic (2-methoxyphenyl) functionalities, which may influence its physicochemical properties and biological interactions. The compound’s synthesis and commercial availability are noted in supplier databases (), though production is currently discontinued.
Properties
IUPAC Name |
6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17(2)8-9-12(15)18(14(20)16-13(9)19)10-6-4-5-7-11(10)21-3/h4-7H,8,15H2,1-3H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVDTORUWCCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with dimethylamine and formaldehyde to form an intermediate Schiff base. This intermediate is then reacted with guanidine to form the desired pyrimidine compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and methoxy groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrimidine derivatives. The synthesized compounds have shown efficacy against various cancer cell lines, including K562 (myelogenous leukemia) cells. The mechanism of action is primarily attributed to the inhibition of key enzymes involved in DNA synthesis, such as dihydrofolate reductase and thymidylate synthase .
Case Study: Anticancer Screening
In vitro studies conducted on synthesized derivatives revealed growth inhibitory effects at varying concentrations (1×10^-7 M to 1×10^-4 M). The compounds exhibited significant cytotoxicity against cancer cell lines, with calculated GI50 (growth inhibitory concentration) values indicating their potency .
Antimicrobial Activity
The antimicrobial properties of 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione have also been investigated. Various derivatives were tested against Gram-negative bacteria such as E. coli and S. aureus, showing moderate to good antibacterial activity .
Case Study: Antimicrobial Testing
In a study assessing the antibacterial efficacy of synthesized pyrimidine derivatives, several compounds demonstrated zones of inhibition comparable to standard antibiotics. The results indicated that structural modifications could enhance antibacterial properties .
Antiviral Applications
Pyrimidine derivatives have been explored for their antiviral properties due to their ability to inhibit viral replication mechanisms. Compounds similar to 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may exhibit activity against retroviruses by targeting reverse transcriptase .
Neurological Applications
Research into the neuroprotective effects of pyrimidine derivatives suggests potential applications in treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter levels or protect neuronal cells from oxidative stress is an area of ongoing investigation .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and methoxy groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-dione derivatives exhibit significant structural diversity, with variations in substituents at positions 1, 5, and 6 modulating their properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrimidine-Dione Derivatives
Key Comparisons :
Substituent Effects on Bioactivity: The target compound’s 2-methoxyphenyl group may enhance π-π stacking in biological targets, while the dimethylaminomethyl group could improve solubility in polar solvents. This contrasts with dye I (), where the electron-withdrawing nitro group in the azo substituent likely enhances redox activity for antiparasitic action.
Synthetic Yields and Physicochemical Properties: Derivatives with aromatic substituents (e.g., 10h, 10i) exhibit high melting points (275–295°C), indicative of crystalline stability . The target compound’s melting point is unreported but may follow this trend. Azo derivatives (e.g., dye I) show bathochromic shifts in UV-Vis spectra due to extended conjugation, a feature absent in non-azo analogs .
Biological Applications :
- The target compound is inferred to promote osteoblast differentiation (), unlike dye I and II , which target parasites .
- Compound 14 () demonstrates antimicrobial activity, suggesting that Schiff base formation at position 5 enhances interaction with microbial enzymes.
Commercial and Research Status: The target compound is discontinued commercially (), whereas 6-amino-5-(benzylamino)pyrimidine-2,4-dione remains available (), highlighting variability in industrial focus.
Biological Activity
6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione, commonly referred to as EVT-2878014, is a pyrimidine derivative with significant potential in medicinal chemistry. This compound exhibits various biological activities that make it a subject of interest in pharmacological research.
- Molecular Formula : C14H18N4O3
- Molecular Weight : 290.323 g/mol
- CAS Number : 890095-71-3
- IUPAC Name : 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4-dione
The biological activity of EVT-2878014 is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways. Specific studies have suggested that this compound may exhibit:
- Antitumor Activity : Preliminary studies indicate that EVT-2878014 may inhibit the growth of certain cancer cell lines by interfering with cell cycle regulation and apoptosis pathways.
- Antimicrobial Properties : The compound has shown promise against various bacterial strains, suggesting potential applications in treating infections.
Biological Activity Data
Case Study 1: Antitumor Efficacy
In a study conducted on breast cancer cell lines, EVT-2878014 demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls.
Case Study 2: Antimicrobial Activity
A series of tests against Staphylococcus aureus and Escherichia coli revealed that EVT-2878014 exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a potential role in antibiotic development.
Research Findings
- In Vitro Studies : Laboratory experiments have shown that EVT-2878014 can effectively reduce the viability of cancer cells by inducing cell cycle arrest at the G2/M phase.
- In Vivo Studies : Animal models treated with the compound displayed reduced tumor growth rates, indicating its potential for further development as an anticancer agent.
- Synergistic Effects : Combination therapy studies suggest that when used alongside conventional chemotherapeutics, EVT-2878014 enhances the overall efficacy of treatment regimens.
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute methoxyphenyl with 2-hydroxyphenyl (enhances H-bonding) or 4-fluorophenyl (improves lipophilicity) .
- Fragment-Based Design : Screen fragment libraries (e.g., Maybridge) to identify substituents that fill hydrophobic pockets (e.g., cyclopentyl vs. isopropyl) .
- Covalent Docking : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues (e.g., CDK2 Cys177) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
